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molecular formula C7H6N2 B7980946 Pyrrolo[1,2-a]pyrimidine CAS No. 274-66-8

Pyrrolo[1,2-a]pyrimidine

Cat. No. B7980946
M. Wt: 118.14 g/mol
InChI Key: JBDKAABFESSFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507501B2

Procedure details

A mixture of methyl 5-nitro-4-quinolin-4-yl-1H-pyrrole-2-carboxylate (23, 90 mg, 0.3 mmol), Pd/C (5%, 45 mg), and MeOH (15 mL) was stirred under argon for 5 min, then under hydrogen for 40 min before removal of the catalyst by filtration through celite. To the orange color filtrate was added 2-(4-methoxyphenyl)malondialdehyde (54 mg, 0.3 mmol) followed by AcOH (2 mL). The resulting reaction mixture was stirred overnight at 82° C., then cooled to rt, quenched with sat. NaHCO3, and extracted with ethyl acetate and CH2Cl2. The combined organic layers were dried over Na2SO4, filtered, and concentrated. The residue was purified by column chromatography on silica gel using CH2Cl2/MeOH (90:10) to give 25 as a yellow solid (90 mg, 73%). 1H NMR (DMSO-d6, 500 MHz) δ 9.80 (d, J=3.0 Hz, 1H), 8.97 (d, J=5.0 Hz, 1H), 8.87 (d, J=3.0 Hz, 1H), 8.10 (m, 1H), 8.04 (s, 1H), 7.80 (m, 1H), 7.75 (d, J=5.0 Hz, 1H), 7.75 (d, J=8.5 Hz, 2H), 7.61 (m, 1H), 7.15 (d, J=8.5 Hz, 2H), 3.94 (s, 3H), 3.84 (s, 3H); mp 230-231° C.
Name
methyl 5-nitro-4-quinolin-4-yl-1H-pyrrole-2-carboxylate
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mg
Type
catalyst
Reaction Step One
Quantity
54 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Yield
73%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[NH:8][C:7](C(OC)=O)=[CH:6][C:5]=1C1C2C(=CC=CC=2)N=CC=1)([O-])=O.CO.CO[C:27]1[CH:32]=CC(C(C=O)C=O)=C[CH:28]=1>[Pd].CC(O)=O>[N:1]1[C:4]2[N:8]([CH:7]=[CH:6][CH:5]=2)[CH:28]=[CH:27][CH:32]=1

Inputs

Step One
Name
methyl 5-nitro-4-quinolin-4-yl-1H-pyrrole-2-carboxylate
Quantity
90 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(N1)C(=O)OC)C1=CC=NC2=CC=CC=C12
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Name
Quantity
45 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
54 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C=O)C=O
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under argon for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
under hydrogen for 40 min before removal of the catalyst
Duration
40 min
FILTRATION
Type
FILTRATION
Details
by filtration through celite
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred overnight at 82° C.
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched with sat. NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate and CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N=1C=2N(C=CC1)C=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 253.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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